dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate
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Description
Dimethyl 2-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}terephthalate is a chemical compound with the molecular formula C18H17NO6 and a molecular weight of 343.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H17NO6 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s structure.Scientific Research Applications
Phosphorylation and Polymer Applications
- Phosphorylation of Production Wastes : Todorov et al. (1992) demonstrated the use of dimethyl ester of 1,2-di(methoxycarbonyl)ethane phosphonic acid as a phosphorylating agent for production wastes of dimethyl terephthalate. The modified products have varied characteristics based on the phosphorylation mode, indicating potential for recycling and application in polymer modifications (Todorov, Georgieva, Troev, & Borisov, 1992).
Material Science and Catalysis
- Exciplex Fluorescence in Solid Films : Ramadhan, Ahmed, and Al-ani (2006) studied the effects of dimethyl terephthalate on the fluorescence emission of various polystyrene derivatives in solid films, showing its influence on exciplex emission and suggesting applications in advanced material science (Ramadhan, Ahmed, & Al-ani, 2006).
Organic Synthesis and Chemical Transformations
- Methoxycarbonylation of Aryl Chlorides : Jiménez-Rodríguez et al. (2005) investigated the methoxycarbonylation of aryl chlorides using palladium complexes, leading to the formation of dimethyl terephthalate among other products. This process highlights the role of dimethyl terephthalate in organic synthesis pathways (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Renewable Sources and Green Chemistry
- Green Synthesis from Eugenol : Firdaus et al. (2020) described a highly efficient and simple method to prepare a PET analogue monomer from renewable eugenol, showcasing an approach to replace petroleum-based dimethyl terephthalate with greener alternatives (Firdaus, Kusumaningsih, Wibowo, & Hertiningtyas, 2020).
Properties
IUPAC Name |
dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAMRWPQUNDCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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